molecular formula C9H10ClNO B8566670 1-[(2-Chlorophenyl)amino]acetone

1-[(2-Chlorophenyl)amino]acetone

Cat. No.: B8566670
M. Wt: 183.63 g/mol
InChI Key: SVBBGUSPTWMRAG-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)amino]acetone is an organic compound featuring a propanone backbone substituted with a (2-chlorophenyl)amino group (Figure 1). Its molecular formula is C₉H₁₀ClNO, with a molecular weight of 183.64 g/mol. The compound’s structure combines a ketone functional group with a secondary amine linked to a 2-chlorophenyl ring.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

1-(2-chloroanilino)propan-2-one

InChI

InChI=1S/C9H10ClNO/c1-7(12)6-11-9-5-3-2-4-8(9)10/h2-5,11H,6H2,1H3

InChI Key

SVBBGUSPTWMRAG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CNC1=CC=CC=C1Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-[(2-Chlorophenyl)amino]acetone with structurally related compounds from the evidence:

Compound Name Molecular Formula Functional Groups Substituent Position Key Properties/Applications References
This compound C₉H₁₀ClNO Ketone, Secondary amine 2-Chlorophenyl on amino group Hypothetical: Moderate solubility in polar solvents
1-(2-Chlorophenyl)ethanone C₈H₇ClO Ketone 2-Chlorophenyl on carbonyl Used as a synthetic intermediate; CAS RN: 2142-68-9
2-[(2-Chlorophenyl)amino]-N-cyclopropylacetamide C₁₁H₁₃ClN₂O Amide, Secondary amine 2-Chlorophenyl on amino group Molecular weight: 224.69 g/mol; potential bioactivity
1-(4-Amino-2-chlorophenyl)ethanone C₈H₇ClNO Ketone, Primary amine 4-Amino, 2-chlorophenyl CAS RN: 72531-23-8; agrochemical precursor
1-(2-Chlorophenyl)-2-thiourea C₇H₇ClN₂S Thiourea 2-Chlorophenyl Antifungal/antibacterial agent candidate
Key Observations:

Functional Group Influence: The ketone group in this compound and 1-(2-Chlorophenyl)ethanone enhances electrophilicity, making these compounds reactive in nucleophilic additions. The amide group in 2-[(2-Chlorophenyl)amino]-N-cyclopropylacetamide confers greater hydrolytic stability than the ketone group, suggesting divergent applications in drug design .

Substituent Position Effects: 1-(4-Amino-2-chlorophenyl)ethanone (4-amino substitution) exhibits distinct electronic effects compared to this compound (amino group directly on chlorophenyl). The para-amino group may enhance resonance stabilization, altering reactivity in synthetic pathways .

Physicochemical Properties

  • Solubility: The amino group in this compound likely improves water solubility compared to 1-(2-Chlorophenyl)ethanone, which is predominantly lipophilic due to the absence of polar substituents .
  • Stability : The thiourea analog (1-(2-Chlorophenyl)-2-thiourea) may exhibit lower thermal stability than the ketone/amide derivatives due to the labile C=S bond .

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